(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline
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Overview
Description
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is an organic compound with a complex structure that includes an amino group, a dimethylpropyl group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of 2-methylaniline with a chiral amine, such as (S)-1-amino-2,2-dimethylpropane, under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the product. The use of automated systems can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-amino-2,2-dimethylpropyl)aniline
- 6-[(1S)-1-amino-2,2-dimethylpropyl]pyridin-2-amine
- Benzenemethanol, α-[(1S)-1-amino-2,2-dimethylpropyl]-, (αR)-
Uniqueness
(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is unique due to its specific substitution pattern on the aromatic ring and the presence of the chiral center. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2,2-dimethylpropyl]-2-methylaniline |
InChI |
InChI=1S/C12H20N2/c1-8-9(6-5-7-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m1/s1 |
InChI Key |
LFIVGAAHZMYDMT-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1N)[C@H](C(C)(C)C)N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(C(C)(C)C)N |
Origin of Product |
United States |
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